![molecular formula C17H24N2O4 B1520739 2-{[(2-aminofenil)carboniloxi]metil}pirrolidina-1-carboxilato de tert-butilo CAS No. 1240526-60-6](/img/structure/B1520739.png)

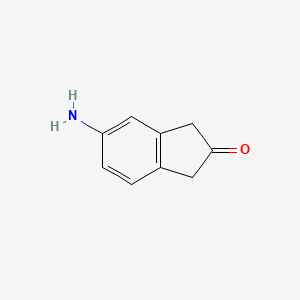

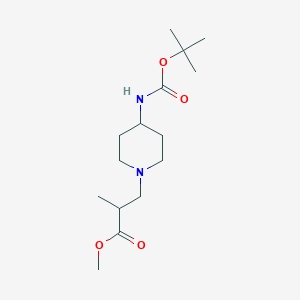

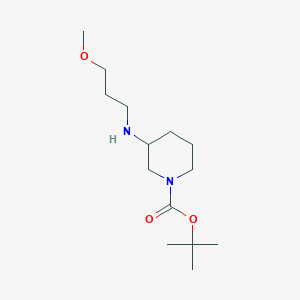

2-{[(2-aminofenil)carboniloxi]metil}pirrolidina-1-carboxilato de tert-butilo

Descripción general

Descripción

Chemical Reactions Analysis

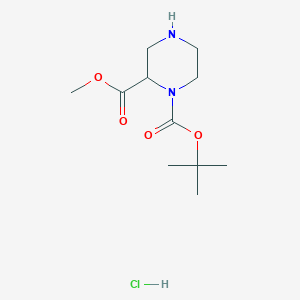

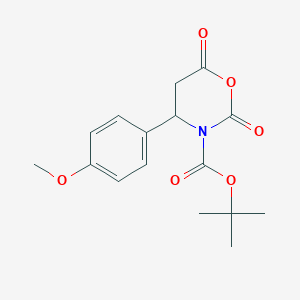

Piperazine and N-Boc piperazine and their simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical And Chemical Properties Analysis

The molecular weight of “Tert-butyl 2-{[(2-aminophenyl)carbonyloxy]methyl}pyrrolidine-1-carboxylate” is 262.35 g/mol. The specific physical and chemical properties of this compound are not detailed in the available resources.Aplicaciones Científicas De Investigación

Aplicaciones antibacterianas

Este compuesto se ha utilizado en la síntesis de derivados que exhiben propiedades antibacterianas. La presencia del anillo de piperazina, que es conocido por su flexibilidad conformacional y la capacidad de formar interacciones favorables con las macromoléculas, contribuye a esta actividad biológica .

Aplicaciones antifúngicas

De manera similar a sus usos antibacterianos, los derivados del compuesto también han mostrado actividades antifúngicas. Esto es particularmente importante en el desarrollo de nuevos tratamientos para infecciones fúngicas, que se están volviendo cada vez más resistentes a los medicamentos existentes .

Investigación anticancerígena

Los derivados de este compuesto se han explorado por sus potenciales efectos anticancerígenos. La capacidad de interactuar con líneas celulares cancerosas y posiblemente inhibir su crecimiento lo convierte en un candidato valioso para estudios anticancerígenos adicionales .

Actividad antiparasitaria

En el ámbito del desarrollo de fármacos antiparasitarios, los derivados de este compuesto han mostrado promesa. Esta aplicación es crucial para abordar las enfermedades causadas por parásitos, que son una importante preocupación para la salud en muchas partes del mundo .

Desarrollo de antihistamínicos

Los derivados del compuesto se han utilizado en la creación de antihistamínicos. Estos son esenciales para tratar reacciones alérgicas y son un elemento básico en la industria farmacéutica .

Propiedades antidepresivas

La investigación ha indicado que los derivados de este compuesto pueden tener propiedades antidepresivas. Esto abre posibilidades para nuevos agentes terapéuticos en el tratamiento de la depresión .

Descubrimiento y diseño de fármacos

El compuesto sirve como un bloque de construcción en la síntesis de una amplia gama de compuestos orgánicos, incluidas amidas, sulfonamidas y bases de Schiff. Su versatilidad lo convierte en un actor importante en el campo del descubrimiento y diseño de fármacos .

Cristalografía y análisis estructural

El compuesto y sus derivados se han caracterizado utilizando técnicas como la difracción de rayos X, que proporciona información sobre su estructura molecular. Esta información es vital para comprender cómo estos compuestos interactúan a nivel molecular y puede guiar el diseño de nuevos fármacos .

Mecanismo De Acción

The mechanism of action of Tert-butyl 2-{[(2-aminophenyl)carbonyloxy]methyl}pyrrolidine-1-carboxylate is not well understood. It is thought to act as an inhibitor of certain enzymes, such as COX-2. It is believed that Tert-butyl 2-{[(2-aminophenyl)carbonyloxy]methyl}pyrrolidine-1-carboxylate binds to the active site of the enzyme, preventing it from binding to its substrates. This inhibition of the enzyme can lead to a decrease in inflammation and pain.

Biochemical and Physiological Effects

Tert-butyl 2-{[(2-aminophenyl)carbonyloxy]methyl}pyrrolidine-1-carboxylate has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an inhibitor of certain enzymes, such as COX-2. This inhibition can lead to a decrease in inflammation and pain. In addition, Tert-butyl 2-{[(2-aminophenyl)carbonyloxy]methyl}pyrrolidine-1-carboxylate has been studied for its potential effects on cancer cells. Studies have shown that Tert-butyl 2-{[(2-aminophenyl)carbonyloxy]methyl}pyrrolidine-1-carboxylate can inhibit the growth of certain types of cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Tert-butyl 2-{[(2-aminophenyl)carbonyloxy]methyl}pyrrolidine-1-carboxylate is a versatile reagent that has a variety of applications in organic synthesis processes. It is easy to obtain and can be stored for long periods of time. However, Tert-butyl 2-{[(2-aminophenyl)carbonyloxy]methyl}pyrrolidine-1-carboxylate is not a very stable compound and is sensitive to light and heat. It must be stored in a cool, dark place in order to preserve its activity. In addition, Tert-butyl 2-{[(2-aminophenyl)carbonyloxy]methyl}pyrrolidine-1-carboxylate is not very soluble in water, which may limit its use in some laboratory experiments.

Direcciones Futuras

Tert-butyl 2-{[(2-aminophenyl)carbonyloxy]methyl}pyrrolidine-1-carboxylate is a versatile reagent that has a wide range of applications in scientific research. In the future, it is likely that Tert-butyl 2-{[(2-aminophenyl)carbonyloxy]methyl}pyrrolidine-1-carboxylate will be studied further for its potential medical applications. It is possible that Tert-butyl 2-{[(2-aminophenyl)carbonyloxy]methyl}pyrrolidine-1-carboxylate could be used to treat certain diseases, such as inflammation and cancer. In addition, Tert-butyl 2-{[(2-aminophenyl)carbonyloxy]methyl}pyrrolidine-1-carboxylate may be studied for its potential as an inhibitor of other enzymes, such as proteases and kinases. Finally, Tert-butyl 2-{[(2-aminophenyl)carbonyloxy]methyl}pyrrolidine-1-carboxylate could be used in the development of new synthetic routes for the synthesis of other organic compounds.

Propiedades

IUPAC Name |

tert-butyl 2-[(2-aminobenzoyl)oxymethyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-6-7-12(19)11-22-15(20)13-8-4-5-9-14(13)18/h4-5,8-9,12H,6-7,10-11,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCXUHZJMXLTBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1COC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701145551 | |

| Record name | 1,1-Dimethylethyl 2-[[(2-aminobenzoyl)oxy]methyl]-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701145551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1240526-60-6 | |

| Record name | 1,1-Dimethylethyl 2-[[(2-aminobenzoyl)oxy]methyl]-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240526-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 2-[[(2-aminobenzoyl)oxy]methyl]-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701145551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)ethanol](/img/structure/B1520657.png)